2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide
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Description
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C17H16ClN5O3 and its molecular weight is 373.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are essential proteins in cellular processes and play a significant role in cell proliferation .
Mode of Action
Related compounds with a pyrazolo[3,4-d]pyrimidine core have been shown to inhibit cdk2, causing a significant alteration in cell cycle progression . This suggests that the compound might interact with its targets, leading to changes in cell cycle progression.
Biochemical Pathways
Inhibition of cdk2, as seen in related compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest, thereby inhibiting cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart for related compounds have shown suitable pharmacokinetic properties . These properties can help in structure requirement prediction for the observed antitumor activity .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . For instance, one study highlighted a derivative that displayed potent dual activity against examined cell lines and CDK2, leading to apoptosis induction within HCT cells .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-dimethyl-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(24)14(17(26)21(2)3)22-9-19-15-13(16(22)25)8-20-23(15)12-6-4-5-11(18)7-12/h4-9,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQTUAGOLPFGDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.